molecular formula C8H11NO2 B12892041 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one CAS No. 215036-03-6

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one

Cat. No.: B12892041
CAS No.: 215036-03-6
M. Wt: 153.18 g/mol
InChI Key: KJGGQROCQCMXGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclopropyl ketone with an amide in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one would depend on its specific biological target. Generally, oxazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4,4-dimethyloxazole: Lacks the ketone group.

    4,4-Dimethyloxazol-5(4H)-one: Lacks the cyclopropyl group.

    2-Cyclopropyl-oxazol-5(4H)-one: Lacks the dimethyl groups.

Uniqueness

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both cyclopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

215036-03-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-cyclopropyl-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C8H11NO2/c1-8(2)7(10)11-6(9-8)5-3-4-5/h5H,3-4H2,1-2H3

InChI Key

KJGGQROCQCMXGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2CC2)C

Origin of Product

United States

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